![molecular formula C8H14O B13337213 Bicyclo[3.2.1]octan-1-ol](/img/structure/B13337213.png)
Bicyclo[3.2.1]octan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.2.1]octan-1-ol: is a bicyclic organic compound with a unique structure that consists of a fused ring system. This compound is part of the bicyclo[3.2.1]octane family, which is known for its presence in various biologically active natural products, particularly sesquiterpenes and diterpenes . The structure of this compound includes a hydroxyl group (-OH) attached to the first carbon of the bicyclic system, making it an alcohol derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Diels-Alder Reaction: One common method for synthesizing bicyclo[3.2.1]octane systems involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening.
Double Michael Addition: Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones, which can yield bicyclo[3.2.1]octane derivatives with high stereochemical control.
Industrial Production Methods: While specific industrial production methods for bicyclo[32
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[3.2.1]octan-1-ol can undergo oxidation reactions to form ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of various reduced derivatives, such as alkanes.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Bicyclo[3.2.1]octan-1-ol is used as a key intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The bicyclo[3.2.1]octane framework is found in many biologically active compounds, making this compound a potential precursor for pharmaceuticals and biologically active molecules .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[321]octan-1-ol depends on its specific application and the molecular targets involvedThe bicyclic structure can also provide rigidity and specific spatial orientation, which can be crucial for binding to molecular targets .
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a similar structure but different ring size.
Tricyclo[3.2.1.0²,⁷]octane: A tricyclic compound with a similar core structure but additional ring fusion.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
Uniqueness: Bicyclo[3.2.1]octan-1-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
bicyclo[3.2.1]octan-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-4-1-2-7(6-8)3-5-8/h7,9H,1-6H2 |
InChI Key |
YOUYXVQUIJGXKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


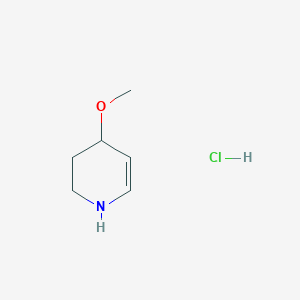
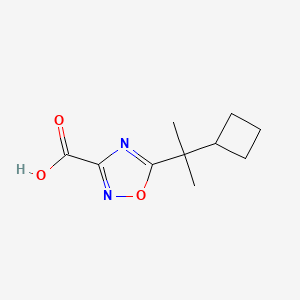
![(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid](/img/structure/B13337150.png)
![2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B13337151.png)
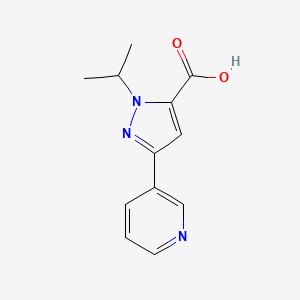
![(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13337164.png)
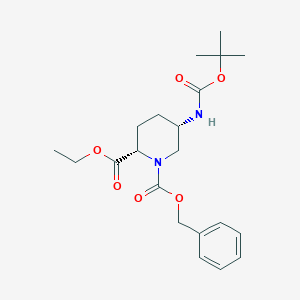

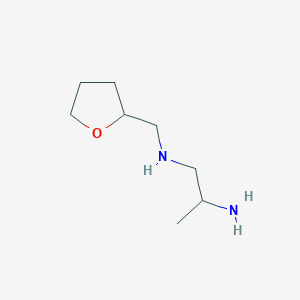
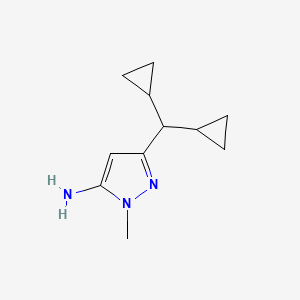
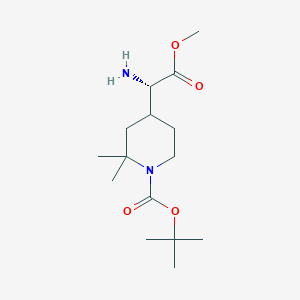

![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B13337222.png)
![(4-(2-Amino-5,8-dioxaspiro[3.4]octan-2-yl)phenyl)boronic acid](/img/structure/B13337228.png)
